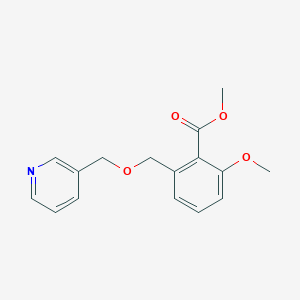

![molecular formula C18H18O5 B6339753 苯甲酸2[(苯甲酰氧基)甲基]-6-甲氧基乙酯 CAS No. 1171923-06-0](/img/structure/B6339753.png)

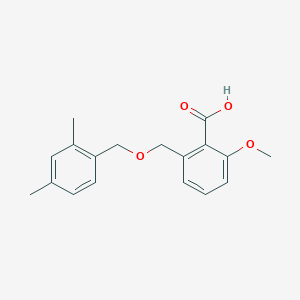

苯甲酸2[(苯甲酰氧基)甲基]-6-甲氧基乙酯

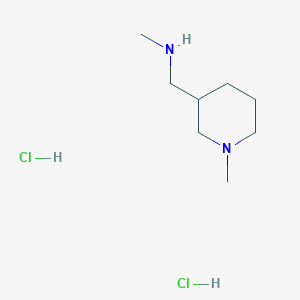

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzoic acid esters are a class of compounds that contain a benzoic acid moiety and an ester group . They are commonly used in a variety of applications, including as plasticizers, solvents, and flavoring agents .

Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols in the presence of a catalyst, such as concentrated sulfuric acid . This reaction is known as esterification .Molecular Structure Analysis

The molecular structure of benzoic acid esters typically includes a benzene ring (from the benzoic acid) and an ester group . The exact structure can vary depending on the specific ester group present .Chemical Reactions Analysis

Esters, including benzoic acid esters, can undergo a variety of chemical reactions. For example, they can be hydrolyzed to form carboxylic acids and alcohols . This reaction can occur under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoic acid esters can vary widely depending on the specific compound. For example, the molecular weight of “Benzoic acid, 2-benzoyl-, methyl ester” is 240.2540 .科学研究应用

- Benzoic acid, 2-benzoyl-, methyl ester can be effectively separated using high-performance liquid chromatography (HPLC). Researchers use specialized columns (such as Newcrom R1) to separate and analyze this compound in complex mixtures .

- Ester hydrolysis is a fundamental reaction in organic chemistry. Researchers study the hydrolysis of methyl o-benzoylbenzoate to understand reaction mechanisms, kinetics, and factors affecting ester cleavage. Acid-catalyzed hydrolysis of this compound provides valuable insights into ester reactivity .

- Methyl o-benzoylbenzoate derivatives may exhibit bioactivity. Researchers explore their potential as prodrugs or intermediates in drug synthesis. Understanding their pharmacological properties can lead to novel drug candidates .

- Some esters, including methyl o-benzoylbenzoate, contribute to the aroma and flavor of natural products. Perfumers and flavorists use these compounds to create pleasant scents and tastes in consumer products .

- Methyl o-benzoylbenzoate derivatives act as photostabilizers in plastics and polymers. They absorb UV radiation and prevent photochemical degradation, extending the lifespan of materials exposed to sunlight .

- Researchers employ methyl o-benzoylbenzoate as a building block in organic synthesis. It participates in reactions like acylation, esterification, and cyclization to create more complex molecules .

HPLC Separation

Ester Hydrolysis Studies

Pharmaceutical Applications

Flavor and Fragrance Industry

Photostabilizers in Polymers

Synthetic Chemistry

These applications highlight the versatility of Benzoic acid, 2-benzoyl-, methyl ester in both scientific research and practical industries. If you need further details or additional applications, feel free to ask! 😊

作用机制

The mechanism of action of benzoic acid esters can vary depending on their specific use. For example, in the case of sodium benzoate (a salt of benzoic acid), it is used as a treatment for urea cycle disorders due to its ability to bind amino acids, leading to excretion of these amino acids and a decrease in ammonia levels .

安全和危害

属性

IUPAC Name |

ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-3-22-18(20)16-14(10-7-11-15(16)21-2)12-23-17(19)13-8-5-4-6-9-13/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCWPMIQAXBMRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)COC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

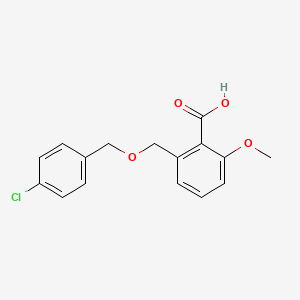

![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)

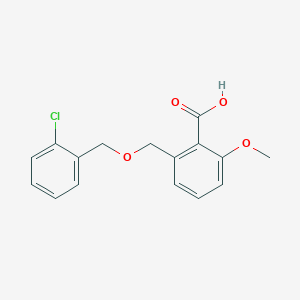

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)

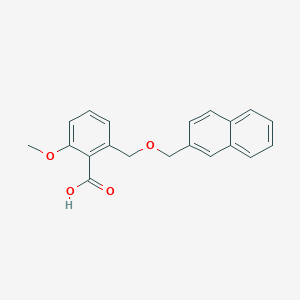

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)